The compound (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical entity characterized by its molecular formula and a molecular weight of approximately 235.71 g/mol. It consists of a pyrimidine ring substituted on a phenyl group, linked to an ethanamine moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
The synthesis of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves several steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride interacts with biological targets:
Several compounds share structural similarities with (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| (R)-1-(pyrimidin-5-yl)ethan-1-amine dihydrochloride | C6H11Cl2N3 | Enantiomer with different biological activity profiles |
| 1-[4-(pyridin-5-yl)phenyl]ethan-1-amine | C12H13N3 | Lacks chlorides; potential for different pharmacological effects |
| 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine | C13H14F3N3 | Incorporates trifluoromethyl group; enhances lipophilicity |
The uniqueness of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride lies in its specific stereochemistry and the presence of both pyrimidine and phenyl moieties, which may confer distinct pharmacological properties compared to its analogs. Its dihydrochloride form also enhances solubility, making it more suitable for biological applications.